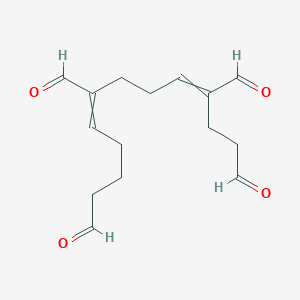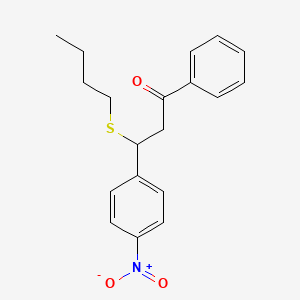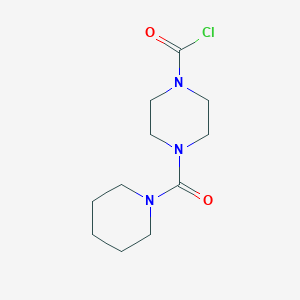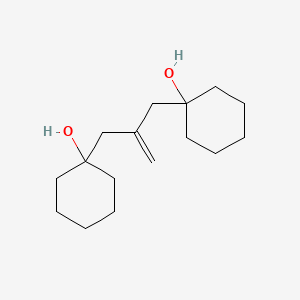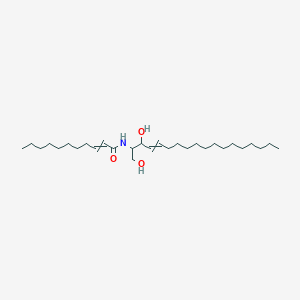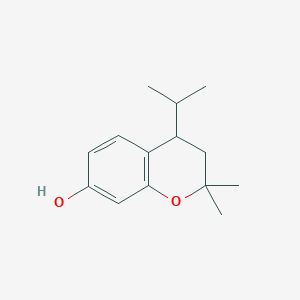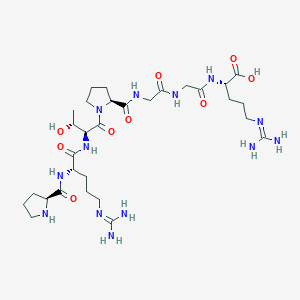
L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is a peptide composed of several amino acids, including L-arginine, L-proline, L-threonine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the arginine and proline residues, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives with protecting groups, coupling reagents like HBTU.
Major Products Formed
Oxidation Products: Carbonyl derivatives of arginine and proline.
Reduction Products: Reduced forms of disulfide bonds.
Substitution Products: Peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in wound healing, cardiovascular health, and immune modulation.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The biological activity of L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is primarily mediated through its interaction with cellular receptors and enzymes. L-arginine residues within the peptide can be converted to nitric oxide (NO) by nitric oxide synthase (NOS), leading to vasodilation and improved blood flow. Additionally, the peptide may interact with specific protein targets, modulating their activity and influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Arginine, L-glutaminyl-L-arginyl-L-prolyl-
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-
Uniqueness
L-Arginine, L-prolyl-L-arginyl-L-threonyl-L-prolylglycylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of L-arginine and other amino acids allows for diverse interactions with cellular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
671216-89-0 |
|---|---|
Fórmula molecular |
C30H53N13O9 |
Peso molecular |
739.8 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C30H53N13O9/c1-16(44)23(42-25(48)18(7-3-11-36-29(31)32)41-24(47)17-6-2-10-35-17)27(50)43-13-5-9-20(43)26(49)39-14-21(45)38-15-22(46)40-19(28(51)52)8-4-12-37-30(33)34/h16-20,23,35,44H,2-15H2,1H3,(H,38,45)(H,39,49)(H,40,46)(H,41,47)(H,42,48)(H,51,52)(H4,31,32,36)(H4,33,34,37)/t16-,17+,18+,19+,20+,23+/m1/s1 |
Clave InChI |
GIJKYGOPOFWDLK-TYSVBCRUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2)O |
SMILES canónico |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
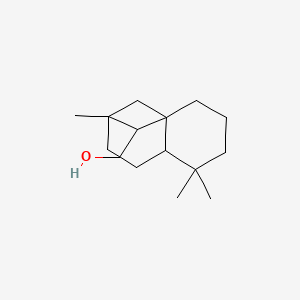
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
